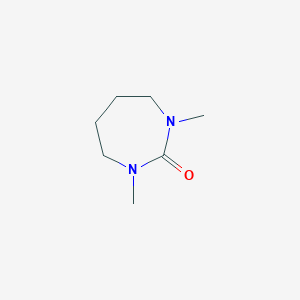
1,3-dimethyl-1,3-diazepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-1,3-diazepan-2-one is a heterocyclic compound with a seven-membered ring containing two nitrogen atoms and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-1,3-diazepan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-diamines with carbonyl compounds under acidic or basic conditions. For example, the reaction of 1,3-diaminopropane with glyoxal can yield the desired diazepinone structure .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques, which allow for efficient and scalable synthesis. These methods often use automated systems to control reaction conditions precisely, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-dimethyl-1,3-diazepan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the diazepinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
1,3-dimethyl-1,3-diazepan-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of this compound are investigated for their potential use as pharmaceutical agents, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and catalysts
Wirkmechanismus
The mechanism of action of 1,3-dimethyl-1,3-diazepan-2-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, some derivatives may inhibit enzyme activity, thereby affecting metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzodiazepines: These compounds have a similar diazepine ring structure but differ in the position of the nitrogen atoms.
1,5-Benzodiazepines: These compounds also share a similar ring structure but have different substitution patterns and functional groups.
Uniqueness
1,3-dimethyl-1,3-diazepan-2-one is unique due to its specific ring structure and the presence of two methyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
16597-38-9 |
|---|---|
Molekularformel |
C7H14N2O |
Molekulargewicht |
142.2 g/mol |
IUPAC-Name |
1,3-dimethyl-1,3-diazepan-2-one |
InChI |
InChI=1S/C7H14N2O/c1-8-5-3-4-6-9(2)7(8)10/h3-6H2,1-2H3 |
InChI-Schlüssel |
BSVHATKBZZYYIC-UHFFFAOYSA-N |
SMILES |
CN1CCCCN(C1=O)C |
Kanonische SMILES |
CN1CCCCN(C1=O)C |
Key on ui other cas no. |
16597-38-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















